3-(O-tolyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(O-tolyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an O-tolyl group at the 3-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-tolyl)pyridin-4-amine typically involves the coupling of a pyridine derivative with an O-tolyl group. One common method is the cross-coupling reaction of aryl bromides with pyridine derivatives in the presence of a palladium catalyst and a suitable base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(O-tolyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines with different substitution patterns.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated pyridine derivatives. These products can further undergo additional transformations to yield more complex molecules.
Scientific Research Applications
3-(O-tolyl)pyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(O-tolyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-aminopyridine: A simpler pyridine derivative with an amine group at the 4-position.
4-(O-tolyl)pyridine: Similar to 3-(O-tolyl)pyridin-4-amine but lacks the amine group.
3-(m-tolyl)pyridin-4-amine: A structural isomer with the tolyl group at the meta position instead of the ortho position.
Uniqueness
This compound is unique due to the specific positioning of the O-tolyl and amine groups, which can influence its reactivity and binding properties. This unique structure allows it to participate in specific chemical reactions and interactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
3-(2-methylphenyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-4-2-3-5-10(9)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOROWKHACHNHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734694 |
Source
|
Record name | 3-(2-Methylphenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341622-75-0 |
Source
|
Record name | 3-(2-Methylphenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.